molecular formula C8H12O2 B13581728 1-(1-Methylcyclopropyl)cyclopropane-1-carboxylicacid

1-(1-Methylcyclopropyl)cyclopropane-1-carboxylicacid

Cat. No.: B13581728
M. Wt: 140.18 g/mol
InChI Key: AADLRIWAVHCASW-UHFFFAOYSA-N
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Description

1-(1-Methylcyclopropyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₅H₈O₂. It is a derivative of cyclopropane, characterized by the presence of a carboxylic acid group and a methyl group attached to the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methylcyclopropyl)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of methallyl chloride with phenyllithium, which acts as a base. The reaction proceeds as follows: [ \text{Methallyl chloride} + \text{Phenyllithium} \rightarrow \text{1-Methylcyclopropyl} ]

Industrial Production Methods: Industrial production of 1-(1-Methylcyclopropyl)cyclopropane-1-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylcyclopropyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products:

Scientific Research Applications

1-(1-Methylcyclopropyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used in structure-activity studies of small carboxylic acids and as a building block for more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(1-Methylcyclopropyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

    Cyclopropanecarboxylic acid: Similar structure but lacks the methyl group.

    1-Methylcyclopropene: A cyclopropene derivative used as a plant growth regulator.

Uniqueness: 1-(1-Methylcyclopropyl)cyclopropane-1-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-(1-methylcyclopropyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H12O2/c1-7(2-3-7)8(4-5-8)6(9)10/h2-5H2,1H3,(H,9,10)

InChI Key

AADLRIWAVHCASW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2(CC2)C(=O)O

Origin of Product

United States

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